Desmethylmedazepam is synthesized from medazepam, which itself is derived from the benzodiazepine family. Benzodiazepines are characterized by their ability to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. Desmethylmedazepam is classified as a psychoactive substance and is often monitored in clinical and forensic settings due to its presence in various drug panels.
Desmethylmedazepam can be synthesized through several methods, primarily involving the demethylation of medazepam. The most common method includes:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Desmethylmedazepam has a molecular formula of and a molecular weight of approximately 242.28 g/mol. The structure features a benzodiazepine core with a phenyl ring and an ethyl side chain. The key structural characteristics include:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to determine spatial arrangements critical for biological activity.
Desmethylmedazepam participates in various chemical reactions typical of benzodiazepines:
The stability of desmethylmedazepam under different pH conditions is also significant for its pharmacokinetic properties.
Desmethylmedazepam exerts its effects primarily through modulation of GABA-A receptors in the central nervous system. The mechanism can be summarized as follows:
Pharmacological studies have shown that desmethylmedazepam has varying potency compared to other benzodiazepines, influencing its therapeutic applications.
Desmethylmedazepam exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Desmethylmedazepam has several applications in both clinical practice and research:
Desmethylmedazepam (systematic name: 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one), also known as nordiazepam or N-desmethyldiazepam, is a 1,4-benzodiazepine derivative. Its core structure consists of a diazepine ring fused with a benzene ring, substituted at position 7 with chlorine and at position 5 with a phenyl group. The absence of a methyl group at the N1 position distinguishes it from its parent compound, diazepam. This structural feature is reflected in its nomenclature, where the prefix "desmethyl" denotes the missing methyl group [1] [3].
The compound's molecular formula is C₁₅H₁₁ClN₂O, with a molecular weight of 270.72 g/mol. Its IUPAC name and synonyms are standardized in chemical databases, as shown in Table 1 below.
Table 1: Nomenclature and Identifiers of Desmethylmedazepam
Category | Value |
---|---|
IUPAC Name | 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
CAS Registry | 1088-11-5 |
Common Synonyms | Nordiazepam, Desmethyldiazepam, Nordazepam |
SMILES | ClC1=CC2=C(C=C1)C(=NC(CN2)=O)C3=CC=CC=C3 |
InChI Key | AKPLHCDWDRPJGD-UHFFFAOYSA-N |
Desmethylmedazepam exists as a white to light tan crystalline powder under standard conditions. Its solubility profile reveals practical insolubility in water (>0.01 mg/mL) but moderate solubility in organic solvents such as ethanol (slightly soluble) and chloroform (slightly soluble). In dimethyl sulfoxide (DMSO), it exhibits solubility exceeding 10 mg/mL, facilitating its use in laboratory settings [4] [6].
The compound's stability is influenced by environmental factors. It remains stable under dry, room-temperature conditions but may degrade under prolonged exposure to UV light or acidic/basic conditions. Crystallographic studies confirm a monoclinic crystal system with hydrogen-bonded dimers stabilizing the solid-state structure. The keto tautomer predominates in solution, contributing to its stability [1] [6].
Key physicochemical parameters include:
Table 2: Physicochemical Properties of Desmethylmedazepam
Property | Value | Method/Notes |
---|---|---|
Appearance | White to pale yellow crystals | Visual analysis |
Melting Point | 216–218°C | Capillary method |
Water Solubility | <0.1 mg/mL | Practically insoluble |
DMSO Solubility | >10 mg/mL | Suitable for assays |
logP | 2.79 | Calculated (ALOGPS) |
pKa | 12.3 | Strongest acidic proton |
Metabolic Synthesis
Desmethylmedazepam is primarily formed in vivo via N-demethylation of precursor benzodiazepines. Medazepam undergoes hepatic metabolism by cytochrome P450 (CYP) isoforms (notably CYP3A4 and CYP2C19) to yield desmethylmedazepam. This metabolic pathway is well-documented in humans, where serum levels of desmethylmedazepam significantly exceed those of medazepam after repeated dosing [5] [10].
Chemical Synthesis
The laboratory synthesis involves two principal routes:
Desmethylmedazepam serves as a precursor for benzodiazepine derivatives. Alkylation at N1 using dimethyl sulfate produces diazepam, while hydroxylation at C3 yields oxazepam—both reactions occur under mild conditions due to the compound’s nucleophilic nitrogen and enolizable carbonyl [1] [8].
Structural and Functional Distinctions
Desmethylmedazepam lacks the N1-methyl group present in diazepam and medazepam. This structural change reduces steric hindrance at the receptor-binding site, increasing its affinity for the benzodiazepine modulatory site on GABAA receptors. However, it also diminishes potency as a muscle relaxant and amnesic agent due to altered allosteric modulation [1] [7].
Metabolic Relationships
Table 3: Comparative Analysis with Parent Benzodiazepines
Parameter | Desmethylmedazepam | Diazepam | Medazepam |
---|---|---|---|
Molecular Weight | 270.72 g/mol | 284.74 g/mol | 270.74 g/mol |
N1-Substituent | H | CH₃ | CH₃ |
Half-Life | 36–200 hours | 20–50 hours | 1–2 hours |
Primary Role | Active metabolite | Parent drug | Prodrug |
Receptor Binding | Partial agonist | Full agonist | Full agonist |
Key Metabolic Pathway | Hydroxylation to oxazepam | N-demethylation to desmethylmedazepam | N-demethylation to desmethylmedazepam |
Pharmacological Implications
Desmethylmedazepam’s partial agonism at GABAA receptors results in a reduced ceiling effect for sedation compared to diazepam. Its long half-life (attributed to high lipid solubility and slow hepatic clearance) necessitates careful monitoring in therapeutics to avoid accumulation. Unlike diazepam, it cannot be directly glucuronidated and requires hydroxylation at C3 for phase II metabolism [1] [7] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1